molecular formula C12H9Cl2NO4S B8039935 2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid

2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid

Cat. No.: B8039935
M. Wt: 334.2 g/mol
InChI Key: RDWRZQPTIVXXTB-UHFFFAOYSA-N
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Description

2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid is a chemical compound characterized by its unique molecular structure, which includes an amino group, a dichlorophenoxy group, and a benzenesulfonic acid moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Properties

IUPAC Name

2-amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO4S/c13-7-1-4-11(9(14)5-7)19-8-2-3-10(15)12(6-8)20(16,17)18/h1-6H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWRZQPTIVXXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-aminobenzenesulfonic acid as the primary starting materials.

  • Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

  • Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of this compound nitro derivative.

  • Reduction: Formation of this compound amine derivative.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways.

Biology: In biological research, 2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid can be used as a probe or reagent to study biological processes, particularly those involving aromatic compounds.

Industry: Its unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological activity. The exact pathways and molecular targets involved would depend on the context of its use.

Comparison with Similar Compounds

  • 2-Amino-5-(2,4-dichlorophenoxy)pyridine: This compound is structurally similar but contains a pyridine ring instead of a benzene ring.

  • 2,4,4'-Trichloro-2'-aminodiphenylether: Another related compound with additional chlorine atoms.

Uniqueness: 2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.

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